molecular formula C5H5N2Na2O3PS B12744940 Phosphorothioic acid, S-2-pyrazinylmethyl ester, disodium salt CAS No. 89684-35-5

Phosphorothioic acid, S-2-pyrazinylmethyl ester, disodium salt

Cat. No.: B12744940
CAS No.: 89684-35-5
M. Wt: 250.13 g/mol
InChI Key: NFNQGEUMSOYVJY-UHFFFAOYSA-L
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Description

S-2-Pyrazinylmethyl disodium phosphorothioate is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound contains a phosphorothioate group, which is known for its stability and resistance to hydrolytic degradation. The presence of the pyrazinylmethyl group further enhances its chemical versatility, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-Pyrazinylmethyl disodium phosphorothioate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method provides a direct synthetic route to phosphorothioates via the formation of O,O’-dialkyl thiophosphate anions . Another efficient method involves a one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .

Industrial Production Methods

Industrial production of phosphorothioates, including S-2-Pyrazinylmethyl disodium phosphorothioate, often employs solid-phase synthesis techniques. These methods are advantageous due to their ease of setup, mild reaction conditions, high yields, and lack of solvent use . The solid-phase synthesis involves the use of modified supports and specific monomers to achieve the desired phosphorothioate linkages.

Chemical Reactions Analysis

Types of Reactions

S-2-Pyrazinylmethyl disodium phosphorothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphorothioate group to phosphines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of S-2-Pyrazinylmethyl disodium phosphorothioate can yield sulfoxides or sulfones, while substitution reactions can produce various phosphorothioate derivatives.

Mechanism of Action

The mechanism of action of S-2-Pyrazinylmethyl disodium phosphorothioate involves its interaction with specific molecular targets and pathways. As a STING agonist, the compound activates the STING-TBK1-IRF3 pathway, leading to the production of type I interferons and other immune responses . This activation is crucial for its potential use in cancer immunotherapy, where it stimulates the immune system to target and destroy cancer cells.

Comparison with Similar Compounds

S-2-Pyrazinylmethyl disodium phosphorothioate can be compared with other phosphorothioate compounds, such as:

The uniqueness of S-2-Pyrazinylmethyl disodium phosphorothioate lies in its specific combination of the pyrazinylmethyl group and the phosphorothioate linkage, which provides distinct chemical and biological properties.

Properties

CAS No.

89684-35-5

Molecular Formula

C5H5N2Na2O3PS

Molecular Weight

250.13 g/mol

IUPAC Name

disodium;dioxido-oxo-(pyrazin-2-ylmethylsulfanyl)-λ5-phosphane

InChI

InChI=1S/C5H7N2O3PS.2Na/c8-11(9,10)12-4-5-3-6-1-2-7-5;;/h1-3H,4H2,(H2,8,9,10);;/q;2*+1/p-2

InChI Key

NFNQGEUMSOYVJY-UHFFFAOYSA-L

Canonical SMILES

C1=CN=C(C=N1)CSP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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